molecular formula C18H24N4O3 B6520983 3-(2,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one CAS No. 1795421-49-6

3-(2,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one

Cat. No.: B6520983
CAS No.: 1795421-49-6
M. Wt: 344.4 g/mol
InChI Key: OUXGDTAHAFTCEQ-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one is a complex organic compound characterized by its unique molecular structure. This compound features a phenyl ring substituted with two methoxy groups, a triazole ring, and a piperidine ring, making it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 2,4-dimethoxyphenyl derivative. This can be achieved through the methylation of phenol derivatives using reagents like dimethyl sulfate or methyl iodide under basic conditions. The resulting intermediate is then subjected to further reactions to introduce the triazole and piperidine moieties.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: The compound can be utilized in the production of advanced materials and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-(2,4-Dimethoxyphenyl)propionic acid

  • 2-(3,4-Dimethoxyphenyl)ethylamine

  • 3-(2,4-Dimethoxyphenyl)acetic acid

Uniqueness: 3-(2,4-Dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its versatile applications and unique chemical structure make it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-24-16-5-3-14(17(13-16)25-2)4-6-18(23)21-10-7-15(8-11-21)22-12-9-19-20-22/h3,5,9,12-13,15H,4,6-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXGDTAHAFTCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)N2CCC(CC2)N3C=CN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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